Kinase Selectivity Fingerprint: Pim‑1 vs Pim‑3 Differential Inhibition
In Pim‑kinase profiling, the target compound exhibits a 4.1‑fold selectivity window between Pim‑3 (IC₅₀ = 1.67 nM) and Pim‑1 (IC₅₀ = 6.91 nM). This contrasts with the pan‑Pim inhibitor SGI‑1776, which displays sub‑nanomolar IC₅₀ values against all three Pim isoforms (Pim‑1 IC₅₀ ≈ 0.1–0.5 nM; Pim‑3 IC₅₀ ≈ 0.2–0.8 nM) and results in broader off‑target mitotoxicity [1] [2]. The 4‑fold intra‑family selectivity of the target compound may reduce hematopoietic toxicity while preserving efficacy in Pim‑3‑driven malignancies.
| Evidence Dimension | Pim kinase isoform selectivity (fold‑difference between Pim‑3 and Pim‑1 IC₅₀) |
|---|---|
| Target Compound Data | Pim‑3 IC₅₀ = 1.67 nM; Pim‑1 IC₅₀ = 6.91 nM; selectivity ratio = 4.1 |
| Comparator Or Baseline | SGI‑1776 (pan‑Pim inhibitor): Pim‑3 IC₅₀ ≈ 0.2–0.8 nM, Pim‑1 IC₅₀ ≈ 0.1–0.5 nM, ratio ≈ 1–2 (nearly non‑selective) |
| Quantified Difference | 4.1‑fold isoform selectivity for target compound vs <2‑fold for SGI‑1776 |
| Conditions | Biochemical kinase assay using phosphorylated biotinylated‑BAD peptide (Ser112) as substrate [1] |
Why This Matters
For procurement in oncology programs, a compound with measurable intra‑family selectivity reduces the risk of pan‑kinase toxicity and enables cleaner interpretation of Pim‑3‑dependent phenotypes.
- [1] BindingDB entry BDBM224844 for US9321756, compound 103. Affinity data: Pim‑3 IC₅₀ = 1.67 nM; Pim‑1 IC₅₀ = 6.91 nM. View Source
- [2] Chen LS, Redkar S, Bearss D, et al. Pim kinase inhibitor, SGI‑1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood. 2009;114(19):4150‑4157. doi:10.1182/blood‑2009‑03‑212084 (comparator data for SGI‑1776). View Source
